![molecular formula C21H23N3OS B4697616 (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B4697616.png)
(3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone
Vue d'ensemble
Description
(3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone, also known as MPTM, is a novel compound that has gained attention in the scientific community for its potential applications in medical research.
Mécanisme D'action
The mechanism of action of (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone is not fully understood, but studies have suggested that it acts as a modulator of the immune system. (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has also been shown to modulate the activity of MAPKs, which are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
(3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has been shown to have several biochemical and physiological effects. Studies have shown that (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone inhibits the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various diseases. (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has been found to have analgesic properties, suggesting its potential as a painkiller.
Avantages Et Limitations Des Expériences En Laboratoire
(3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it an attractive target for research. (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a potential therapeutic for a wide range of diseases. However, (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological effects. In addition, (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has not been extensively tested in humans, and its safety and efficacy in clinical trials are not yet known.
Orientations Futures
There are several future directions for (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone research. One direction is to investigate the potential of (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone as a therapeutic for various diseases, including cancer, inflammation, and pain. Another direction is to elucidate the mechanism of action of (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone, which could provide insights into the development of novel immunomodulatory drugs. In addition, more research is needed to determine the safety and efficacy of (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone in humans, which could pave the way for clinical trials. Overall, (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone is a promising compound that has the potential to make a significant impact in medical research.
Applications De Recherche Scientifique
(3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has been investigated for its potential applications in medical research. Studies have shown that (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has anti-inflammatory, analgesic, and anti-tumor properties. (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various diseases. (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic.
Propriétés
IUPAC Name |
(3-methylthiophen-2-yl)-[1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-16-8-12-26-21(16)20(25)18-6-3-10-23(15-18)14-17-5-2-7-19(13-17)24-11-4-9-22-24/h2,4-5,7-9,11-13,18H,3,6,10,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIASFLWSXDLFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



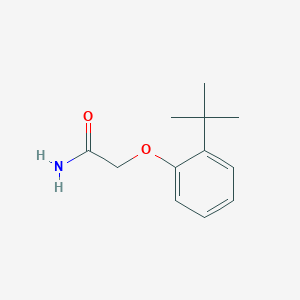
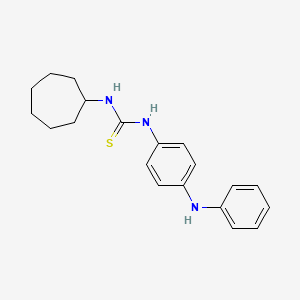
![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide](/img/structure/B4697555.png)
![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4697561.png)
![N,N-diethyl-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4697570.png)
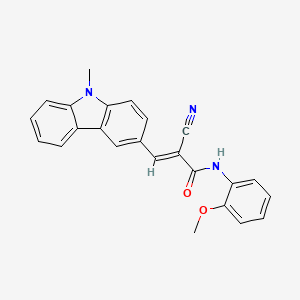
![N-(4-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4697577.png)
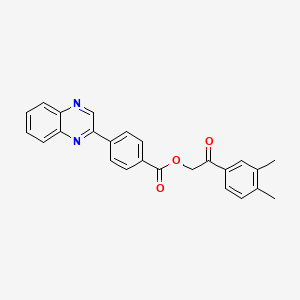
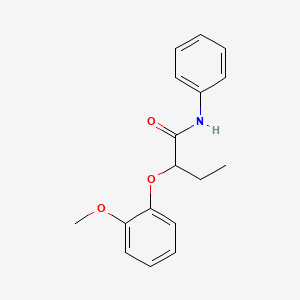
![ethyl 3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4697622.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4697626.png)
![5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4697631.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4697639.png)
